molecular formula C17H24N2O8 B3025508 3,5-Dimethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate CAS No. 1177294-29-9

3,5-Dimethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate

Cat. No.: B3025508
CAS No.: 1177294-29-9
M. Wt: 384.4 g/mol
InChI Key: LVDPCPOWHXMRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a pyrrolidinylmethyl group attached to an aniline derivative, further complexed with dioxalate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate typically involves a multi-step process. The initial step often includes the alkylation of 3,5-dimethylaniline with a suitable pyrrolidinylmethyl halide under basic conditions. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The resulting intermediate is then reacted with oxalic acid to form the dioxalate salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the pyrrolidinylmethyl group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3,5-Dimethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific neurotransmitter receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate involves its interaction with molecular targets such as neurotransmitter receptors. The pyrrolidinylmethyl group enhances its binding affinity to these receptors, modulating their activity and leading to various physiological effects. The compound may also influence intracellular signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-N-methyl-aniline
  • 3,5-Dimethyl-N-(2-piperidinylmethyl)aniline
  • 3,5-Dimethyl-N-(2-morpholinylmethyl)aniline

Uniqueness

3,5-Dimethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is unique due to the presence of the pyrrolidinylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2C2H2O4/c1-10-6-11(2)8-13(7-10)15-9-12-4-3-5-14-12;2*3-1(4)2(5)6/h6-8,12,14-15H,3-5,9H2,1-2H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDPCPOWHXMRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2CCCN2)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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